(S)-(-)-2-(-(t-butyl)methanamine)-1H-benzimidazole, also known as (S)-t-Bu-BIMAH, is a chiral compound characterized by a benzimidazole core substituted with a tert-butyl group and an amine moiety. Its chemical formula is and it has a molecular weight of approximately 203.283 g/mol. The compound is classified as an organic amine, which indicates its potential applications in various chemical and pharmaceutical processes .
The synthesis of (S)-(-)-2-(-(t-butyl)methanamine)-1H-benzimidazole typically involves several key steps:
Industrial production may utilize continuous flow processes to enhance efficiency and scalability. Flow microreactor systems are effective for synthesizing tert-butyl esters, which can be adapted for producing this compound.
The molecular structure of (S)-(-)-2-(-(t-butyl)methanamine)-1H-benzimidazole features a fused ring system comprising a benzene ring and an imidazole ring. The tert-butyl group is attached to the nitrogen atom of the amine moiety, influencing its steric and electronic properties.
(S)-(-)-2-(-(t-butyl)methanamine)-1H-benzimidazole can participate in several chemical reactions:
The mechanism of action for (S)-(-)-2-(-(t-butyl)methanamine)-1H-benzimidazole involves its interaction with biological targets, primarily due to its amine functionality and the electron-rich nature of the benzimidazole core. This compound can act as a ligand for various receptors, potentially modulating biological pathways related to cell signaling and metabolic processes .
While specific physical property data such as density and melting points are not available, compounds with similar structures generally exhibit moderate solubility in organic solvents and low solubility in water due to their hydrophobic tert-butyl group.
(S)-(-)-2-(-(t-butyl)methanamine)-1H-benzimidazole is expected to have moderate stability under standard laboratory conditions but may react under extreme pH or temperature conditions due to the presence of reactive functional groups .
(S)-(-)-2-(-(t-butyl)methanamine)-1H-benzimidazole has potential applications in medicinal chemistry, particularly as a pharmaceutical intermediate due to its bioactive properties associated with benzimidazole derivatives. These compounds have been noted for their antiviral, antimicrobial, and antitumor activities, making them valuable in drug development . Additionally, they may serve as building blocks for more complex organic molecules in synthetic chemistry.
The construction of enantiomerically pure benzimidazole scaffolds requires precise stereochemical control, particularly when introducing chiral amine functionalities at the C2 position. A prominent approach involves the catalytic asymmetric condensation between ortho-phenylenediamines (o-PDAs) and chiral aldehydes or imines derived from tert-butyl-containing precursors. The methanesulfonic acid-catalyzed cyclization has proven effective for constructing the benzimidazole core while preserving stereochemical integrity at the tert-butylmethanamine moiety. This method employs mild conditions (50–80°C) in polar aprotic solvents like acetonitrile, achieving yields exceeding 85% with high enantiopurity (ee >98%) .
Alternative routes utilize chiral auxiliaries attached to the tert-butyl group during the cyclization step. For example, in situ generated benzimidazolines from ethyl α-cyanocinnamates and o-PDAs undergo stereoselective aromatization under solvent-free conditions at 100°C, yielding chiral 2-substituted benzimidazoles without racemization. This metal-free strategy avoids expensive catalysts and simplifies downstream purification [4]. Post-cyclization functionalization via N-alkylation with chiral (S)-1-(tert-butyl)methanamine halides further expands access to these scaffolds, though competing N1/N3 regioselectivity remains challenging without appropriate directing groups [3].
Table 1: Key Asymmetric Synthesis Methods
| Strategy | Conditions | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| Methanesulfonic Acid Catalysis | CH₃CN, 80°C, 6h | 85–92 | >98 | |
| Solvent-Free Aromatization | Neat, 100°C, 2h | 78 | 99 | [4] |
| Chiral Auxiliary-Assisted Cyclization | DMF, K₂CO₃, 60°C, 12h | 70 | 95 | [3] |
Microwave-assisted synthesis has revolutionized the introduction of sterically demanding tert-butyl groups into benzimidazole frameworks, significantly enhancing sustainability. By leveraging microwave irradiation, reaction times for N-alkylation of benzimidazole precursors with (S)-1-(tert-butyl)methanamine derivatives are reduced from 12–24 hours to 20–60 minutes, with yields increasing by 6–20% [3]. This energy-efficient approach minimizes solvent consumption and suppresses by-product formation, aligning with green chemistry principles.
Solvent-free methodologies further improve the environmental profile of tert-butyl functionalization. Montmorillonite K10 (MK10), a reusable heterogeneous catalyst, facilitates the condensation of o-PDAs with tert-butyl-containing aldehydes under microwave irradiation at 60°C, achieving near-quantitative yields (98.5%) [4]. The catalyst retains activity over five cycles after simple ethyl acetate washing, reducing waste generation. Additionally, mechanochemical grinding techniques enable solid-state reactions between o-PDAs and tert-butyl aldehydes adsorbed on silica gel, eliminating solvent use entirely while maintaining high stereoselectivity [4].
Water has emerged as a viable green solvent for tert-butyl group incorporation, particularly with lanthanide triflate catalysts. Er(OTf)₃ promotes the condensation of hydrophobic tert-butyl aldehydes with o-PDAs in aqueous media at 80°C, yielding enantiopure products within 1–2 hours. This system exploits the hydrophobic effect to accelerate imine formation while ensuring easy catalyst recovery [4].
Achieving high enantioselectivity in coupling (S)-1-(tert-butyl)methanamine with pre-formed benzimidazoles demands tailored catalysts. Erbium(III) triflate [Er(OTf)₃] has demonstrated exceptional efficacy in mediating this conjugation under mild conditions (1–2°C or 80°C) [4]. The Lewis acidity of Er³⁺ coordinates with benzimidazole nitrogen, activating the C2 position for nucleophilic attack by the chiral amine while minimizing racemization at the tert-butylmethanamine stereocenter. This method delivers >95% ee and 90% yield in aqueous environments, with the catalyst recyclable for three runs.
Chiral phase-transfer catalysts (PTCs) offer an alternative for enantioretentive C–N bond formation. Binaphthyl-derived ammonium salts facilitate alkylation of benzimidazole anions with (S)-1-(tert-butyl)methanamine derivatives in biphasic toluene/water systems. The confined chiral environment ensures stereochemical fidelity, affording ee values up to 94% . However, substrate scope limitations exist for sterically hindered tert-butyl electrophiles.
Table 2: Performance of Enantioselective Coupling Catalysts
| Catalyst System | Conditions | ee (%) | Yield (%) | Limitations |
|---|---|---|---|---|
| Er(OTf)₃ | H₂O, 80°C, 1h | >95 | 90 | Hydrolysis-sensitive groups |
| Binaphthyl PTC | Toluene/H₂O, 25°C, 6h | 94 | 82 | Steric hindrance issues |
| Zn(OTf)₂/L-Proline | t-BuOH/H₂O, 60°C, 5h | 89 | 85 | Moderate recyclability |
Scaling enantiopure (S)-2-((tert-butyl)methanamine)-1H-benzimidazole synthesis presents multifaceted challenges. The tert-butyl group’s steric bulk impedes both cyclization and amine coupling kinetics, necessitating higher catalyst loadings (up to 15 mol%) in batch reactors to achieve reasonable throughput [6]. Continuous-flow systems mitigate this by enabling precise temperature control and high-pressure operation, reducing reaction times by 70% compared to batch processes [4].
Protecting-group strategies introduce cost and complexity. tert-Butyloxycarbonyl (Boc) protection of the amine functionality during benzimidazole formation prevents undesired N-alkylation but requires acidic deprotection (e.g., trifluoroacetic acid), generating stoichiometric waste [6]. Alternative routes using in situ-generated benzimidazolines eliminate protection needs but require stringent exclusion of moisture [4].
Purification remains a critical bottleneck. Traditional crystallization struggles with diastereomeric impurities derived from trace racemization during tert-butyl functionalization. Simulated moving bed (SMB) chromatography offers a scalable solution, enabling >99.5% chiral purity at kilogram scale, though solvent consumption increases production costs by ~20% . Economic analyses suggest that microwave-assisted steps combined with heterogeneous catalysis (e.g., MK10) can reduce overall manufacturing costs by 30% compared to conventional routes, primarily through reduced energy input and catalyst reuse [3] [4].
Regulatory constraints further impact feasibility. Residual metal catalysts like Er(OTf)₃ must be reduced to <10 ppm in pharmaceutical applications, necessitating expensive chelating resins during downstream processing [4]. Advances in immobilized lanthanide catalysts show promise for meeting these requirements while maintaining catalytic efficiency.
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.: